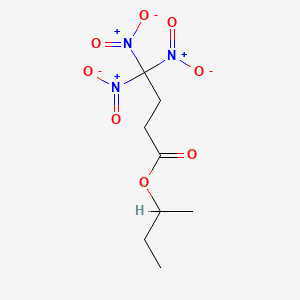![molecular formula C22H37ClN2O B14728033 1-[4-(4-Chlorophenyl)piperazin-1-yl]dodecan-2-ol CAS No. 5443-30-1](/img/structure/B14728033.png)
1-[4-(4-Chlorophenyl)piperazin-1-yl]dodecan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(4-Chlorophenyl)piperazin-1-yl]dodecan-2-ol is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a chlorophenyl group attached to a piperazine ring, which is further connected to a dodecan-2-ol chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-Chlorophenyl)piperazin-1-yl]dodecan-2-ol typically involves the reaction of 4-chlorophenylpiperazine with dodecan-2-ol under specific conditions. One common method includes:
Starting Materials: 4-chlorophenylpiperazine and dodecan-2-ol.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO), and a catalyst, such as potassium carbonate.
Procedure: The reactants are mixed and heated to a specific temperature, often around 80-100°C, for several hours to ensure complete reaction.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[4-(4-Chlorophenyl)piperazin-1-yl]dodecan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the dodecan-2-ol chain can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the functional groups, such as converting the chlorophenyl group to a phenyl group.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups, such as amino or nitro groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium azide (NaN3) or nitrous acid (HNO2) under appropriate conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dechlorinated phenyl derivatives.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
1-[4-(4-Chlorophenyl)piperazin-1-yl]dodecan-2-ol has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting neurological and psychiatric disorders.
Pharmacology: The compound is investigated for its interactions with various receptors and enzymes, contributing to the understanding of its pharmacokinetic and pharmacodynamic properties.
Biology: Research on its biological activity includes studies on its effects on cell signaling pathways and its potential as an anticancer or antimicrobial agent.
Industry: The compound is used in the synthesis of other complex molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-[4-(4-Chlorophenyl)piperazin-1-yl]dodecan-2-ol involves its interaction with specific molecular targets, such as receptors and enzymes. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The chlorophenyl group may enhance the compound’s binding affinity and specificity. The exact pathways and molecular targets involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
3-[4-(3-chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol: This compound also contains a piperazine ring and a chlorophenyl group but differs in the structure of the attached chain.
Cetirizine hydrochloride: A second-generation antihistamine with a similar piperazine core structure but different functional groups and applications.
Uniqueness: 1-[4-(4-Chlorophenyl)piperazin-1-yl]dodecan-2-ol is unique due to its specific combination of a chlorophenyl group and a dodecan-2-ol chain, which imparts distinct physicochemical properties and biological activities. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
5443-30-1 |
|---|---|
Molekularformel |
C22H37ClN2O |
Molekulargewicht |
381.0 g/mol |
IUPAC-Name |
1-[4-(4-chlorophenyl)piperazin-1-yl]dodecan-2-ol |
InChI |
InChI=1S/C22H37ClN2O/c1-2-3-4-5-6-7-8-9-10-22(26)19-24-15-17-25(18-16-24)21-13-11-20(23)12-14-21/h11-14,22,26H,2-10,15-19H2,1H3 |
InChI-Schlüssel |
STNMHLMQIZVTHI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC(CN1CCN(CC1)C2=CC=C(C=C2)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[3-(3,4-Dimethoxyphenyl)propyl]-6-methyloxane-2,4-dione](/img/structure/B14727950.png)



![1,5-Dichloro-2-methyl-4-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B14727976.png)
![9-Amino-5h-naphtho[2,1-b]pyrimido[5,4-e][1,4]oxazine-5,11(10h)-dione](/img/structure/B14727984.png)
![2'H-Spiro[1,3-dioxolane-2,8'-naphtho[2,1-f]quinolin]-2'-one](/img/structure/B14727996.png)



![5,7-Di(morpholin-4-yl)-3-phenyl[1,2,4]triazolo[4,3-a][1,3,5]triazine](/img/structure/B14728021.png)

![5-[(E)-Phenyldiazenyl]-1,3-thiazinane-2,4-dithione](/img/structure/B14728031.png)

